4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin
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Overview
Description
4a’,6’-Anhydro-4-tert-butyldimethylsilyl Simvastatin is a synthetic derivative of Simvastatin, a widely used cholesterol-lowering agent. This compound is characterized by the presence of a tert-butyldimethylsilyl group, which enhances its stability and solubility. It is primarily used as an intermediate in the preparation of Simvastatin hydroxymethyl metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a’,6’-Anhydro-4-tert-butyldimethylsilyl Simvastatin involves multiple steps, starting from the basic structure of Simvastatin. The key steps include the protection of hydroxyl groups with tert-butyldimethylsilyl chloride and the formation of the anhydro structure through dehydration reactions. Typical reaction conditions involve the use of organic solvents such as chloroform, dichloromethane, and ethyl acetate, with reaction temperatures maintained at around 4°C .
Industrial Production Methods
In industrial settings, the production of 4a’,6’-Anhydro-4-tert-butyldimethylsilyl Simvastatin follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The final product is typically obtained as a pale yellow solid with a melting point of 132-134°C .
Chemical Reactions Analysis
Types of Reactions
4a’,6’-Anhydro-4-tert-butyldimethylsilyl Simvastatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of Simvastatin, such as hydroxymethyl metabolites and other functionalized analogs. These products are often used in further research and development of cholesterol-lowering drugs .
Scientific Research Applications
4a’,6’-Anhydro-4-tert-butyldimethylsilyl Simvastatin has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool in biochemical assays.
Medicine: Research focuses on its role in the development of new cholesterol-lowering agents and its potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 4a’,6’-Anhydro-4-tert-butyldimethylsilyl Simvastatin involves its conversion to active metabolites that inhibit the enzyme HMG-CoA reductase. This inhibition leads to a decrease in cholesterol synthesis in the liver, ultimately lowering blood cholesterol levels. The molecular targets include the active site of HMG-CoA reductase, and the pathways involved are those related to cholesterol biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Simvastatin: The parent compound, widely used as a cholesterol-lowering agent.
Lovastatin: Another statin with a similar mechanism of action but different structural features.
Atorvastatin: A more potent statin with a longer half-life and different pharmacokinetic properties.
Uniqueness
4a’,6’-Anhydro-4-tert-butyldimethylsilyl Simvastatin is unique due to its enhanced stability and solubility, which make it a valuable intermediate in the synthesis of Simvastatin metabolites. Its structural modifications also provide insights into the design of new cholesterol-lowering agents with improved efficacy and safety profiles .
Properties
IUPAC Name |
[(1S,4S,5S,6S,7S,9R)-5-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-methyl-11-oxatricyclo[7.2.1.01,6]dodec-2-en-7-yl] 2,2-dimethylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O6Si/c1-10-30(6,7)28(33)36-25-15-21-18-31(34-19-21)14-13-20(2)24(27(25)31)12-11-22-16-23(17-26(32)35-22)37-38(8,9)29(3,4)5/h13-14,20-25,27H,10-12,15-19H2,1-9H3/t20-,21+,22+,23+,24-,25-,27-,31+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYABJKPQYNQPOE-OBRNGWCRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC2CC3(C1C(C(C=C3)C)CCC4CC(CC(=O)O4)O[Si](C)(C)C(C)(C)C)OC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@@H]2C[C@]3([C@H]1[C@H]([C@H](C=C3)C)CC[C@@H]4C[C@H](CC(=O)O4)O[Si](C)(C)C(C)(C)C)OC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O6Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675618 |
Source
|
Record name | [(1S,4S,5S,6S,7S,9R)-5-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-methyl-11-oxatricyclo[7.2.1.01,6]dodec-2-en-7-yl] 2,2-dimethylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125175-64-6 |
Source
|
Record name | [(1S,4S,5S,6S,7S,9R)-5-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-methyl-11-oxatricyclo[7.2.1.01,6]dodec-2-en-7-yl] 2,2-dimethylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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